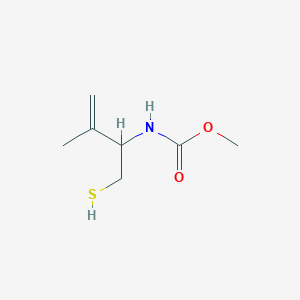

1,6-Diaminohexane-1,1,6,6-d4

Descripción general

Descripción

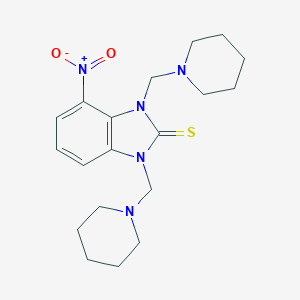

1,6-Diaminohexane-1,1,6,6-d4 is a labelled Hexamethylenediamine . It is used almost exclusively for the production of polymers . Its derivative hexamethylene diisocyanate (HDI) is used in the production of polyurethane .

Synthesis Analysis

Several strategies were adopted to direct the biosynthesis of 1,6-diaminohexane, including mining of enzyme components, design of a cascade module, adaptation analysis and evaluation, and regulation of coenzyme elements .Molecular Structure Analysis

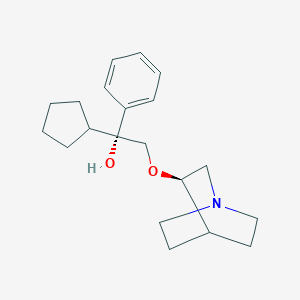

The molecular formula of 1,6-Diaminohexane-1,1,6,6-d4 is C6H16N2 . The molecular weight is 120.23 g/mol . The InChI is 1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2/i5D2,6D2 .Chemical Reactions Analysis

Several synthetic pathways of 1,6-diaminohexane have been proposed based on glutamate or adipic acid .Physical And Chemical Properties Analysis

The boiling point of 1,6-Diaminohexane-1,1,6,6-d4 is 204-205 °C (lit.) . The melting point is 42-45 °C (lit.) .Aplicaciones Científicas De Investigación

Proteomics Research

1,6-Diaminohexane-1,1,6,6-d4: is utilized in proteomics to study protein interactions and structures. The deuterated form of this compound provides a stable isotope label that can be used for quantifying and identifying proteins in mass spectrometry-based proteomics .

Polymer Synthesis

This compound serves as a monomer in the synthesis of specialized polyamides and polyurethanes. The incorporation of deuterium allows for the tracing of polymerization pathways and understanding the kinetics of polymer formation .

Material Science

In material science, 1,6-Diaminohexane-1,1,6,6-d4 is used to create novel materials with enhanced properties. Researchers can study the effects of deuterium substitution on the mechanical and thermal properties of materials .

Drug Development

Deuterated compounds like 1,6-Diaminohexane-1,1,6,6-d4 are often used in drug development to improve the metabolic stability of pharmaceuticals. This can lead to drugs with longer half-lives and potentially fewer side effects .

Environmental Tracing

Environmental scientists use deuterated compounds to trace chemical reactions in the environment1,6-Diaminohexane-1,1,6,6-d4 can help in understanding the fate and transport of similar compounds in ecosystems .

Chemical Kinetics

The deuterated version of 1,6-diaminohexane is crucial for studying reaction mechanisms and kinetics. It allows scientists to observe subtle changes in reaction rates and pathways due to isotopic effects .

Nanotechnology

In nanotechnology, 1,6-Diaminohexane-1,1,6,6-d4 is used to modify the surface of nanoparticles. This modification can change the interaction of nanoparticles with biological systems, which is vital for applications like drug delivery .

Safety And Hazards

Direcciones Futuras

With increasing attention on environmental problems and green sustainable development, utilizing renewable raw materials for the synthesis of diamines is crucial for the establishment of a sustainable plastics industry . The related challenges and opportunities in the development of renewable bio-based diamines and nylon materials are also discussed .

Propiedades

IUPAC Name |

1,1,6,6-tetradeuteriohexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2/i5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQMVNRVTILPCV-NZLXMSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCC([2H])([2H])N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442316 | |

| Record name | 1,6-Diaminohexane-1,1,6,6-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Diaminohexane-1,1,6,6-d4 | |

CAS RN |

115797-49-4 | |

| Record name | 1,6-Diaminohexane-1,1,6,6-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115797-49-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Ethenyloxy)phenyl]methanol](/img/structure/B37623.png)

![3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B37624.png)

![1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B37630.png)